

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Characterization of Isopropyl 3-Acetylpyridine-2-carboxylate

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## Compound of Interest

Compound Name: *Isopropyl 3-Acetylpyridine-2-carboxylate*

Cat. No.: B177662

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides detailed predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, experimental protocols, and workflow visualizations for the characterization of **Isopropyl 3-Acetylpyridine-2-carboxylate**.

## Introduction

**Isopropyl 3-acetylpyridine-2-carboxylate** is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount for ensuring the quality and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous determination of its chemical structure. This application note details the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data and provides a comprehensive protocol for its characterization.

## Predicted NMR Data

Due to the limited availability of direct experimental spectra for **Isopropyl 3-Acetylpyridine-2-carboxylate**, the following  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are predicted based on the analysis of its structural fragments, including 3-acetylpyridine and isopropyl esters.

## <sup>1</sup>H NMR (Proton NMR) Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration	Assignment
~8.70	dd	~4.8, 1.6	1H	H-6 (Pyridine)
~8.20	dd	~7.8, 1.6	1H	H-4 (Pyridine)
~7.45	dd	~7.8, 4.8	1H	H-5 (Pyridine)
~5.25	sept	~6.3	1H	CH (Isopropyl)
~2.65	s	3H	3H	CH <sub>3</sub> (Acetyl)
~1.40	d	~6.3	6H	CH <sub>3</sub> (Isopropyl)

## <sup>13</sup>C NMR (Carbon-13 NMR) Data

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> (δ 77.16 ppm)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
~198.0	C=O (Acetyl)
~165.0	C=O (Ester)
~153.0	C-6 (Pyridine)
~148.0	C-2 (Pyridine)
~137.0	C-4 (Pyridine)
~135.0	C-3 (Pyridine)
~124.0	C-5 (Pyridine)
~70.0	CH (Isopropyl)
~26.0	CH <sub>3</sub> (Acetyl)
~22.0	CH <sub>3</sub> (Isopropyl)

## Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **Isopropyl 3-Acetylpyridine-2-carboxylate**.

### Sample Preparation

- **Sample Weighing:** Accurately weigh 10-20 mg of **Isopropyl 3-Acetylpyridine-2-carboxylate** into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Dissolution:** Gently vortex or sonicate the vial until the sample is completely dissolved.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

## NMR Data Acquisition

Instrumentation: A 400 MHz (or higher field) NMR spectrometer (e.g., Bruker Avance series).

$^1\text{H}$  NMR Spectroscopy:

- Pulse Program:zg30 (standard 30-degree pulse)
- Number of Scans (NS): 16
- Relaxation Delay (D1): 1.0 s
- Spectral Width (SW): 20 ppm
- Acquisition Time (AQ): ~3-4 s
- Temperature: 298 K

$^{13}\text{C}$  NMR Spectroscopy:

- Pulse Program:zgpg30 (power-gated proton decoupling with a 30-degree pulse)
- Number of Scans (NS): 1024
- Relaxation Delay (D1): 2.0 s
- Spectral Width (SW): 240 ppm
- Acquisition Time (AQ): ~1-2 s
- Temperature: 298 K

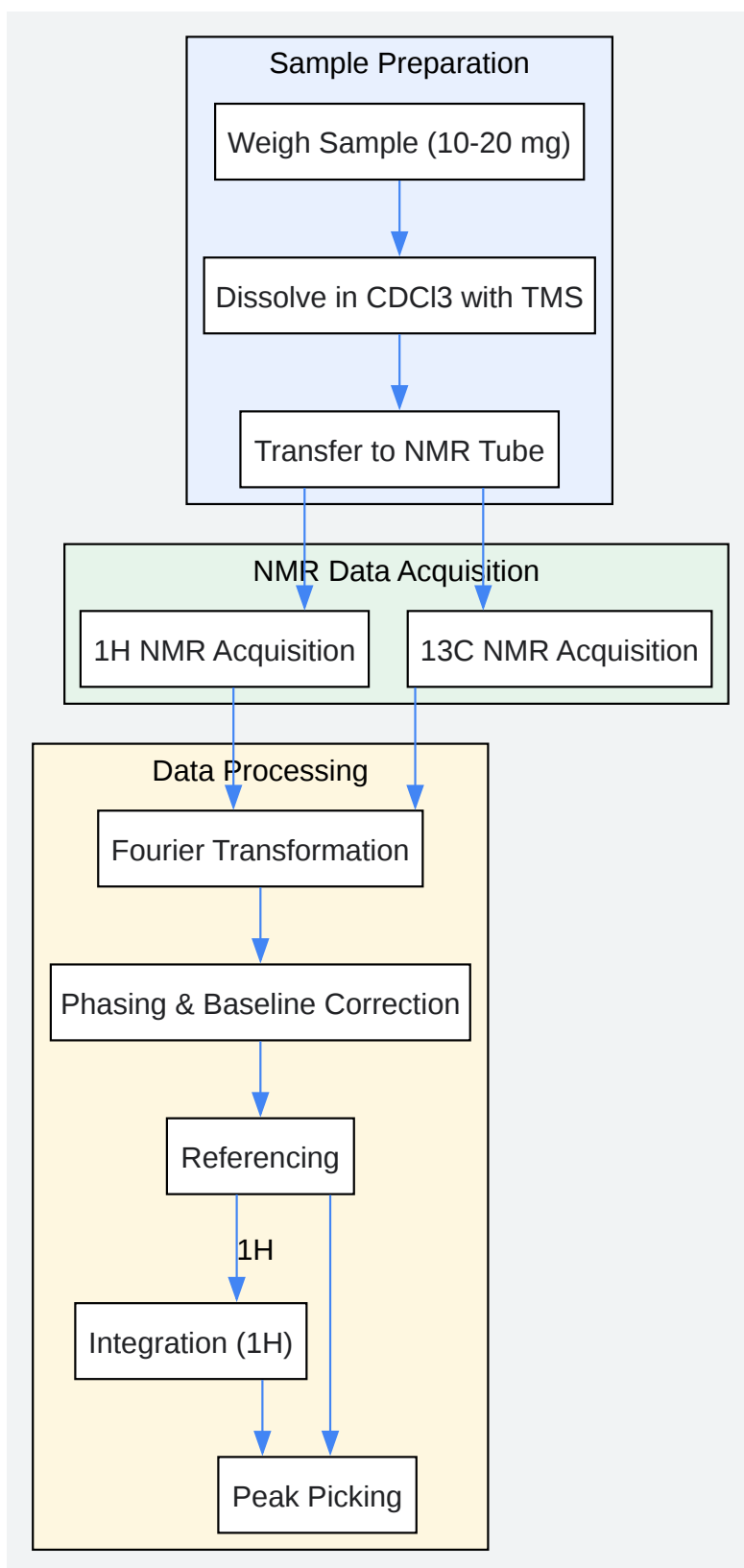
## Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for  $^1\text{H}$  and 1.0 Hz for  $^{13}\text{C}$ ) and perform Fourier transformation.
- Phasing: Manually or automatically phase correct the spectra.

- **Baseline Correction:** Apply a baseline correction to ensure a flat baseline.
- **Referencing:** Calibrate the  $^1\text{H}$  spectrum to the TMS signal at 0.00 ppm and the  $^{13}\text{C}$  spectrum to the residual solvent peak of  $\text{CDCl}_3$  at 77.16 ppm.
- **Integration:** Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative number of protons.
- **Peak Picking:** Identify and label the chemical shifts of all significant peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Visualizations

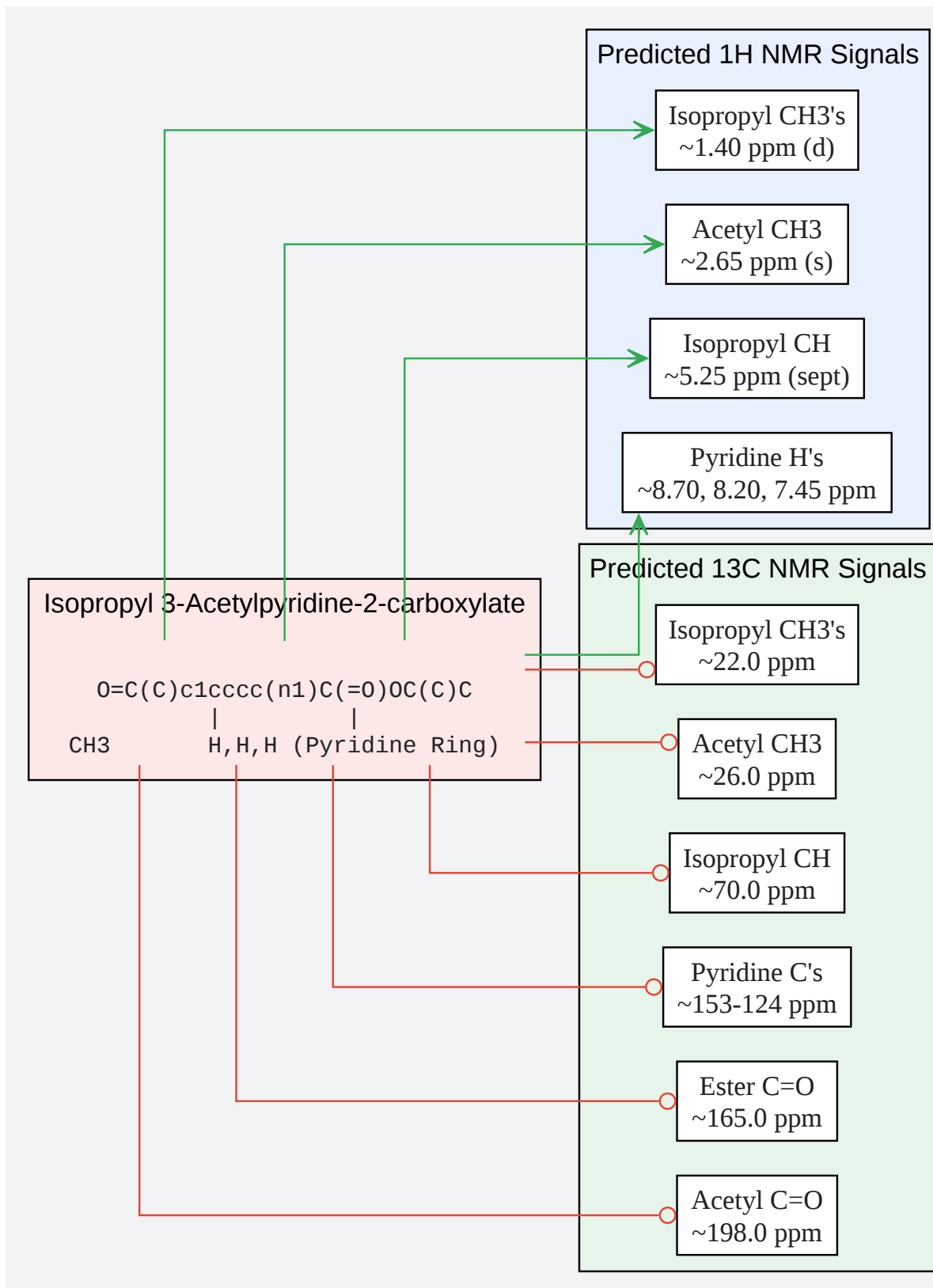
## Experimental Workflow



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Caption: Workflow for NMR characterization.

## Structure-Spectra Correlation



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Caption: Structure and predicted NMR signal correlation.

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